1-(2-Chloro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepin derivatives. This compound is characterized by its unique structure, which includes a chlorinated benzothiepin core and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine typically involves multi-step organic reactions The process begins with the preparation of the benzothiepin core, which is achieved through cyclization reactions involving appropriate starting materials The chlorination of the benzothiepin core is then carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of research and potential commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzob
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-ethylpiperazine : Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
- 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-phenylpiperazine : Contains a phenyl group on the piperazine ring.
- 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperidine : Similar structure with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the chlorinated benzothiepin core and the piperazine ring contributes to its versatility and potential for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C22H27ClN2S |
---|---|
Molekulargewicht |
387g/mol |
IUPAC-Name |
1-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine |
InChI |
InChI=1S/C22H27ClN2S/c1-15(2)16-4-6-22-19(13-16)20(25-10-8-24(3)9-11-25)14-17-12-18(23)5-7-21(17)26-22/h4-7,12-13,15,20H,8-11,14H2,1-3H3 |
InChI-Schlüssel |
RSDRRIUOEDMMLC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=C(C=C3)Cl |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.